4-Methylthiane-4-carboxylic acid

Catalog No.
S843294
CAS No.
1262411-34-6
M.F
C7H12O2S
M. Wt
160.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylthiane-4-carboxylic acid

CAS Number

1262411-34-6

Product Name

4-Methylthiane-4-carboxylic acid

IUPAC Name

4-methylthiane-4-carboxylic acid

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

InChI

InChI=1S/C7H12O2S/c1-7(6(8)9)2-4-10-5-3-7/h2-5H2,1H3,(H,8,9)

InChI Key

RQTKXRQKRYWHBE-UHFFFAOYSA-N

SMILES

CC1(CCSCC1)C(=O)O

Canonical SMILES

CC1(CCSCC1)C(=O)O

4-Methylthiane-4-carboxylic acid is a sulfur-containing organic compound characterized by a thiane (sulfur-containing cyclic ether) structure with a carboxylic acid functional group. The compound features a five-membered ring containing a sulfur atom and a carboxyl group attached to one of the carbon atoms in the ring. Its chemical formula is C5H10O2S\text{C}_5\text{H}_10\text{O}_2\text{S}, and it is known for its potential utility in various chemical syntheses and biological applications.

  • Chemical Building Block Potential: While commercial vendors like AChemBlock offer 4-Methylthiane-4-carboxylic acid, it is listed as a novel building block (). This suggests potential for its use as a starting material for the synthesis of more complex molecules, but specific research applications are not documented.

The reactivity of 4-Methylthiane-4-carboxylic acid can be attributed to its functional groups:

  • Acid-Base Reactions: As a carboxylic acid, it can donate protons, participating in acid-base reactions.
  • Esterification: The carboxylic acid can react with alcohols to form esters, facilitated by acid catalysts.
  • Nucleophilic Substitution: The sulfur atom in the thiane ring can engage in nucleophilic substitution reactions, where nucleophiles attack the carbon atoms adjacent to sulfur.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, losing carbon dioxide and forming a corresponding hydrocarbon.

These reactions are typical for compounds containing both carboxylic acid and thiane functionalities, allowing for diverse synthetic pathways.

Several synthetic methods could be employed to prepare 4-Methylthiane-4-carboxylic acid:

  • From Thianes: Starting from commercially available thianes, one can introduce a carboxyl group through oxidation or hydrolysis reactions.
  • Via Alkylation: A methyl group can be introduced onto a thiane derivative through alkylation reactions using methylating agents.
  • Carboxylation Reactions: Utilizing carbon dioxide under specific conditions can lead to the formation of carboxylic acids from suitable precursors.

These methods highlight the versatility in synthesizing this compound from readily available starting materials.

4-Methylthiane-4-carboxylic acid has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its unique structure may contribute to the development of new drugs or therapeutic agents.
  • Agricultural Chemistry: Compounds with similar structures have been explored for use as pesticides or herbicides.

These applications underscore the importance of this compound in various fields of chemistry.

Interaction studies involving 4-Methylthiane-4-carboxylic acid could focus on:

  • Biological Interactions: Evaluating how this compound interacts with biological macromolecules such as proteins or nucleic acids.
  • Chemical Reactivity: Investigating how it reacts with other small molecules or functional groups in synthetic pathways.

Such studies would provide insights into its reactivity and potential biological roles.

Several compounds share structural similarities with 4-Methylthiane-4-carboxylic acid, including:

  • Thioacetic Acid: Contains a thiol group instead of a thiane structure; used in organic synthesis.
  • Methylthioacetic Acid: Similar structure but contains a methylthio group; exhibits different reactivity patterns.
  • Thian-4-carboxylic Acid: A direct analogue without the methyl substituent; useful for comparative studies on reactivity and biological activity.
Compound NameStructure TypeUnique Features
4-Methylthiane-4-carboxylic AcidThiane with CarboxylContains both sulfur and carboxyl functionalities
Thioacetic AcidThiolSimpler structure; used primarily in synthesis
Methylthioacetic AcidMethylthioExhibits different reactivity due to methylthio group
Thian-4-carboxylic AcidThianeLacks methyl group; serves as a direct comparison

This comparison highlights the unique characteristics of 4-Methylthiane-4-carboxylic acid while placing it within the context of related compounds.

XLogP3

1.3

Dates

Last modified: 08-16-2023

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